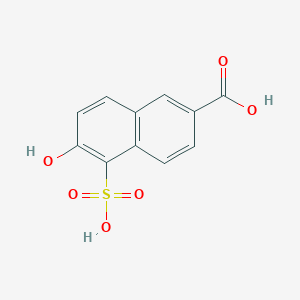

6-Hydroxy-5-sulfo-2-naphthoic acid

Overview

Description

6-Hydroxy-5-sulfo-2-naphthoic acid is a derivative of hydroxynaphthoic acid . It has a molecular formula of C11H8O6S and an average mass of 268.243 Da .

Synthesis Analysis

The synthesis of 6-Hydroxy-2-naphthoic acid, a similar compound, has been reported in various studies . For instance, one method involves the reaction of a compound with halogens under alkaline conditions, followed by a reaction with HX in acetic acid solution . Another study reported the preparation of a highly substituted naphthol, 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid, from aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-naphthoic acid, a related compound, has been studied . The crystal structure was found to be monoclinic, with a specific set of atomic coordinates and isotropic displacement parameters .Chemical Reactions Analysis

6-Hydroxy-2-naphthoic acid has been reported to form solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds . It also forms a hydrated salt with 1,4-diazabicyclo [2.2.2]octane, DABCO .Scientific Research Applications

Reactivity in Bifunctional Photoacids

6-Hydroxy-2-naphthoic acid and its sulfonate derivatives, including 6-Hydroxy-5-sulfo-2-naphthoic acid, are part of a family of bifunctional photoacids. These compounds exhibit unique reactivity characteristics, where the -OH group serves as a proton donor and the -COO(-) group as a proton acceptor. Upon electronic excitation, these groups undergo significant changes, leading to an ultrafast reactivity switch facilitated by a diffusional proton transfer. This characteristic is critical in understanding their behavior in various chemical reactions and environments (Ditkovich, Pines, & Pines, 2016).

Formation of Inclusion Compounds

6-Hydroxy-2-naphthoic acid, a relative of 6-Hydroxy-5-sulfo-2-naphthoic acid, forms inclusion compounds with certain solvates. These structures are stabilized through host-host and host-guest hydrogen bonds. Understanding the formation of these inclusion compounds is vital in the development of new materials and chemical processes (Jacobs, Nassimbeni, Ramon, & Sebogisi, 2010).

Spectrophotometric Applications

6-Hydroxy-5-sulfo-2-naphthoic acid and its derivatives have been utilized in spectrophotometric applications, particularly in the determination of iron. These compounds form chelates with specific metals, which can be identified and quantified using spectrophotometry. This application is significant in analytical chemistry for the detection and analysis of metal ions in various samples (Lajunen & Aitta, 1981).

Autoxidation Reactions

Studies have shown that certain sulfonated naphthalene derivatives, including those similar to 6-Hydroxy-5-sulfo-2-naphthoic acid, are involved in autoxidation reactions. These reactions are crucial in understanding the behavior of these compounds under aerobic conditions, which has implications in environmental science and industrial processes (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Histochemical Applications

The derivatives of 6-Hydroxy-5-sulfo-2-naphthoic acid have been used in developing histochemical methods for detecting active carbonyl groups. This application is significant in the field of biochemistry and molecular biology for the microscopic delineation of specific chemical groups within tissues (Seligman, Friedman, & Herz, 1949).

Mechanism of Action

Target of Action

It has been reported that whole cells of the recombinant escherichia coli strain expressing cyp199a2 can catalyze the oxidation of 6-hydroxy-2-naphthoic acid . This suggests that the compound may interact with certain enzymes, such as CYP199A2, in biological systems.

Mode of Action

It is known that the compound can form solvates with 1,4-dioxane (diox) and dimethyl sulfoxide (dmso), and their structures are stabilized by host–host and host–guest hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding.

Biochemical Pathways

It has been reported that the compound can be oxidized to afford 6,7-dihydroxynaphthoic acid . This suggests that the compound may be involved in oxidation reactions in biological systems.

Result of Action

It has been reported that the compound can form co-crystals with caffeine , suggesting that it may have some effect on cellular structures or processes.

Action Environment

It is known that the compound can form solvates with certain solvents , suggesting that the solvent environment may influence its action.

Safety and Hazards

properties

IUPAC Name |

6-hydroxy-5-sulfonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVVRXZZVPTGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-sulfo-2-naphthoic acid | |

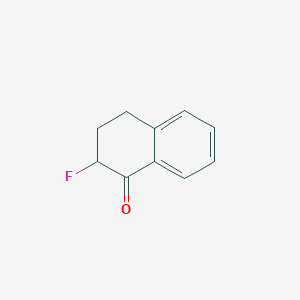

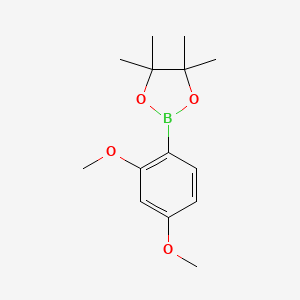

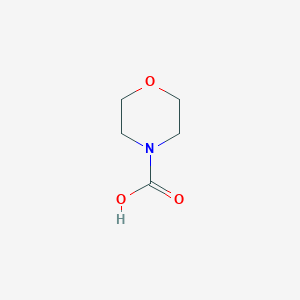

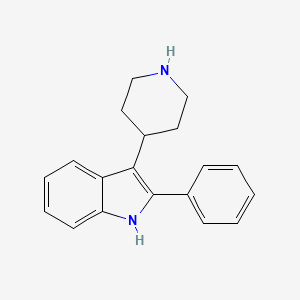

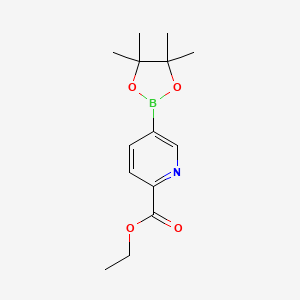

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)